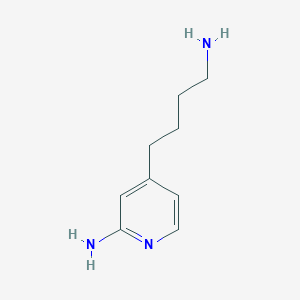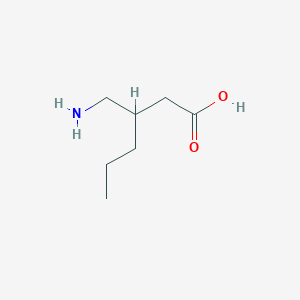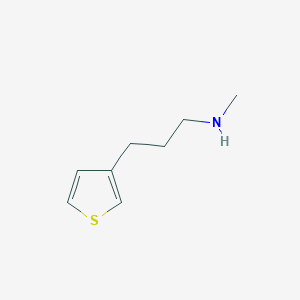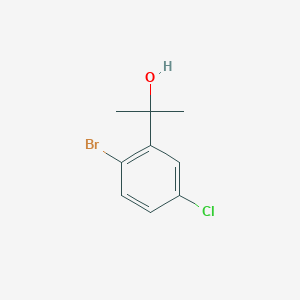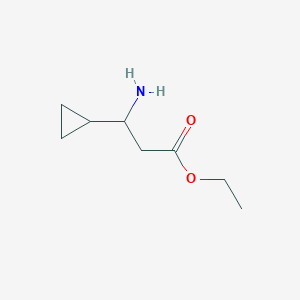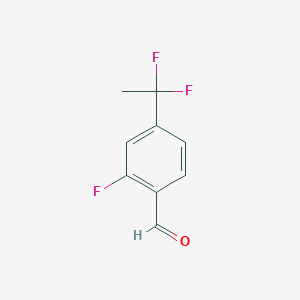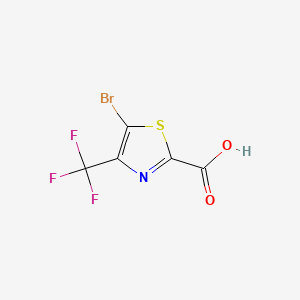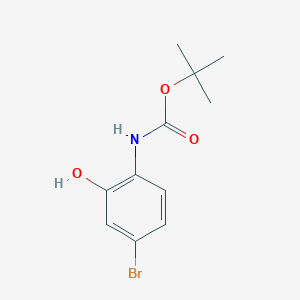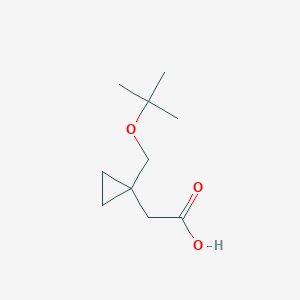
2-(1-(Tert-butoxymethyl)cyclopropyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{1-[(tert-butoxy)methyl]cyclopropyl}acetic acid is an organic compound with the molecular formula C11H19NO4 It is characterized by the presence of a cyclopropyl ring, a tert-butoxy group, and an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(tert-butoxy)methyl]cyclopropyl}acetic acid typically involves the protection of amines using tert-butyloxycarbonyl (Boc) groups. The Boc group is introduced by reacting the amino substrate with di-tert-butyl dicarbonate under basic conditions The cyclopropyl ring can be formed through cyclopropanation reactions, which involve the addition of carbenes to alkenes
Industrial Production Methods
Industrial production of 2-{1-[(tert-butoxy)methyl]cyclopropyl}acetic acid may involve large-scale cyclopropanation and carboxylation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-{1-[(tert-butoxy)methyl]cyclopropyl}acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the tert-butoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted acetic acids, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-{1-[(tert-butoxy)methyl]cyclopropyl}acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-{1-[(tert-butoxy)methyl]cyclopropyl}acetic acid involves its interaction with molecular targets such as enzymes and receptors. The cyclopropyl ring and tert-butoxy group play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **2-{1-[(tert-butoxy)carbonyl]amino}methylcyclopropyl}acetic acid
- **2-{1-[(tert-butoxy)carbonyl]methylcyclopropyl}acetic acid
Uniqueness
2-{1-[(tert-butoxy)methyl]cyclopropyl}acetic acid is unique due to its specific combination of functional groups and structural features
Propriétés
Formule moléculaire |
C10H18O3 |
|---|---|
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
2-[1-[(2-methylpropan-2-yl)oxymethyl]cyclopropyl]acetic acid |
InChI |
InChI=1S/C10H18O3/c1-9(2,3)13-7-10(4-5-10)6-8(11)12/h4-7H2,1-3H3,(H,11,12) |
Clé InChI |
KRMRJBBNXFYLJA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OCC1(CC1)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Benzyl-7,7,9,9-tetrafluoro-3-azabicyclo[3.3.1]nonane](/img/structure/B13615470.png)
